3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 372.428 g/mol. This compound is characterized by its unique structure, which incorporates both indole and quinazoline moieties, making it a subject of interest for various biological evaluations and synthetic applications.
The compound is classified under quinazolinone derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers that specialize in research-grade compounds, such as BenchChem, which provides detailed specifications regarding its purity and availability for research purposes. The compound's IUPAC name is 3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one, indicating its structural complexity and the presence of multiple functional groups.
The synthesis of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step processes that integrate various organic reactions. A common method includes the condensation of piperidine derivatives with indole-based carbonyl compounds followed by cyclization to form the quinazolinone structure.
This synthesis pathway allows for the effective formation of the desired compound while minimizing side reactions that could lead to lower yields or unwanted products .
The chemical reactivity of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can be explored through various reaction pathways:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for compounds like 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one often involves interaction with specific biological targets:
Data from biological evaluations indicate that such compounds exhibit promising anti-cancer properties alongside other pharmacological activities .
The physical properties of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one include:
Chemical properties include:
Spectroscopic data (NMR, IR) can provide further insights into its structural characteristics and purity assessments .
The applications of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one span several fields:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The foundational synthesis of quinazoline derivatives dates to 1869, when Griess prepared 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the inception of this chemical class [5] [10]. Significant interest emerged in the 1950s following the isolation of the antimalarial quinazolinone alkaloid febrifugine from the Chinese herb Dichroa febrifuga, demonstrating the scaffold's biological relevance [5] [10]. This discovery catalyzed extensive synthetic campaigns, leading to over 300,000 quinazoline-substructure compounds documented in scientific databases, with approximately 40,000 exhibiting confirmed biological activities [5]. Clinically, the quinazolinone core features in FDA-approved drugs such as the sedative-hypnotic methaqualone (1951) and the EGFR tyrosine kinase inhibitor gefitinib (2003) for non-small cell lung cancer (NSCLC) [6] [10]. The structural evolution has progressed from simple bicyclic systems to complex hybrids, enabling tailored interactions with diverse biological targets, particularly in oncology and antimicrobial therapy [5] [10].
Table 1: Historical Milestones in Quinazolinone Therapeutic Development
Year | Milestone | Significance |
---|---|---|
1869 | Synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess | First documented quinazoline derivative |
1903 | Oxidation of 3,4-dihydroquinazoline to quinazoline | Established robust synthetic pathway |
1951 | Introduction of methaqualone | First marketed quinazolinone drug (sedative-hypnotic) |
1950s | Isolation of febrifugine from Dichroa febrifuga | Validated antimalarial potential of natural quinazolinones |
2003 | FDA approval of gefitinib for NSCLC | Quinazoline-based targeted cancer therapy |
2010s | Hybridization strategies (e.g., quinazoline-indole/piperidine conjugates) | Enabled multi-targeted therapies for complex diseases |
The integration of indole, piperidine, and quinazolinone moieties creates structurally sophisticated hybrids with enhanced pharmacological profiles. The quinazolin-4(3H)-one core provides a planar, hydrogen-bond-accepting platform capable of π-π stacking interactions with biological targets, crucial for enzyme inhibition [6] [8]. Introduction of the piperidine ring at the N3 position (as in 3-(piperidin-3-yl)quinazolin-4(3H)-one derivatives) introduces stereochemical diversity and conformational flexibility, facilitating optimal positioning within binding pockets [1] [8]. Critically, appending the 1H-indole-3-carbonyl group to the piperidine nitrogen generates the hybrid 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. This modification incorporates:
This architectural synergy enables dual-target engagement. Molecular modeling of analogous hybrids reveals the quinazolinone moiety intercalating or binding enzyme catalytic sites, while the indole-piperidine unit occupies adjacent hydrophobic regions, as demonstrated in PI3Kα and PARP1 inhibitors [4] [8].
Table 2: Key Structural Components and Their Pharmacological Roles
Structural Component | Key Pharmacological Contributions | Example Interactions |
---|---|---|
Quinazolin-4(3H)-one core | Planar geometry for DNA intercalation or enzyme active-site binding; H-bond acceptor at C4 carbonyl | π-π stacking with Trp286 (AChE); H-bonds with Phe295 |
Piperidine ring | Conformational flexibility; Tertiary nitrogen for salt bridge formation; Chiral center for selectivity | Protonation at physiological pH; hydrophobic enclosure |
1H-Indole-3-carbonyl group | Hydrophobic cavity penetration; Cation-π interactions; Additional H-bonding via N-H and carbonyl | Stacking with tyrosine/phenylalanine residues; H-bond donation |
Amide linker | Structural rigidity; Defined orientation of indole relative to piperidine-quinazolinone axis | Stabilizes bioactive conformation; Modulates electron density |
The structural complexity of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one positions it ideally for dual-target inhibition—a strategy addressing therapeutic resistance and disease complexity. In oncology, simultaneous inhibition of interconnected pathways (e.g., PI3K/Akt/mTOR and PARP/BET proteins) demonstrates synergistic effects. Quinazolinone-indole-piperidine hybrids can co-target:
For infectious diseases, dual-targeting counters resistance mechanisms in pathogens. Hybrids simultaneously inhibit Leishmania enzymes like pteridine reductase (PTR1) and cysteine synthase (LmCS), crippling folate metabolism and redox homeostasis [9]. The indole-quinazolinone framework shows inherent affinity for parasitic targets, as evidenced by sesquiterpene-quinazolinone hybrids inhibiting multiple Leishmania donovani enzymes (PTR1, TryS, NMT) with IC₅₀ values <10 μM [9]. This multi-target approach reduces resistance development by requiring concurrent mutations across unrelated targets, a significant advantage over single-target agents [7] [9].
Table 3: Dual-Target Strategies Enabled by Quinazolinone Hybrids
Therapeutic Area | Target Pair | Biological Rationale | Hybrid Design Approach |
---|---|---|---|
Oncology (e.g., Breast Cancer) | PI3Kα + mTOR | Blocks vertical signaling in PI3K/Akt/mTOR pathway; Prevents compensatory activation | Quinazolinone targets PI3Kα ATP site; Indole derivative modulates mTOR |
Oncology (TNBC) | PARP1 + BRD4 | Induces synthetic lethality in BRCA-mut cells; Suppresses transcriptional recovery | Quinazolinone mimics nicotinamide (PARP1); Piperidine-indole engages BRD4 acetyl-lysine pocket |
Infectious Disease (Leishmaniasis) | PTR1 + TryS | Disrupts folate metabolism and trypanothione biosynthesis; Synergistic parasite killing | Core quinazolinone inhibits PTR1; Indole moiety interferes with TryS substrate binding |
Neurodegeneration (Alzheimer's) | AChE + BACE-1 | Increases acetylcholine; Reduces Aβ plaque formation | Quinazolinone binds AChE catalytic site; Indole derivatives perturb BACE-1 aspartyl dyad |
The structural versatility of the quinazolinone core allows pharmacophoric elements to be tuned for specific target pairs. For instance, electron-donating groups at C6/C7 enhance DNA intercalation for topoisomerase inhibition, while hydrophobic 2-aryl substitutions improve kinase binding [6] [10]. Molecular hybridization merges these features with indole's privileged status in antimicrobials (e.g., sunitinib's kinase inhibition) into single-entity multi-target agents [3] [8]. This rational design paradigm addresses polypharmacy limitations—simplifying pharmacokinetics, reducing drug-drug interactions, and improving patient compliance [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1